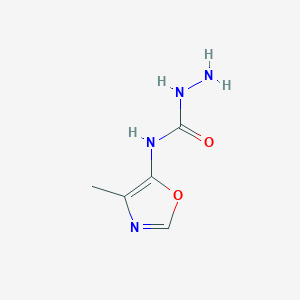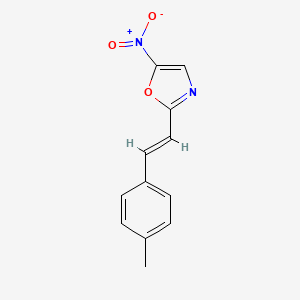
2-(4-Methylstyryl)-5-nitrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylstyryl)-5-nitrooxazole is a heterocyclic compound that features a nitro group and a styryl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylstyryl)-5-nitrooxazole typically involves the reaction of 4-methylstyrene with 5-nitrooxazole under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where 4-methylstyrene is reacted with 5-nitrooxazole in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylstyryl)-5-nitrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The styryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, halogenated compounds, and other substituted oxazoles.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylstyryl)-5-nitrooxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylstyryl)-5-nitrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The styryl group can also interact with cellular components, disrupting normal cellular functions and leading to cell death in microbial organisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Styrylphenyl)-1,4,5-triaryl imidazole: Known for its fluorescent properties and used in optical applications.
Aroylethenesulfonylmethyl styryl oxadiazoles: Exhibits antimicrobial activity and used in medicinal chemistry.
Uniqueness
2-(4-Methylstyryl)-5-nitrooxazole is unique due to its combination of a nitro group and a styryl group attached to an oxazole ring, which imparts specific chemical and biological properties
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-nitro-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-13-8-12(17-11)14(15)16/h2-8H,1H3/b7-6+ |
InChI-Schlüssel |
WIIPJUDVLRWEHV-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=NC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



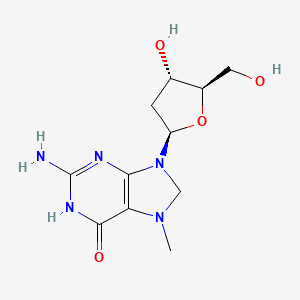
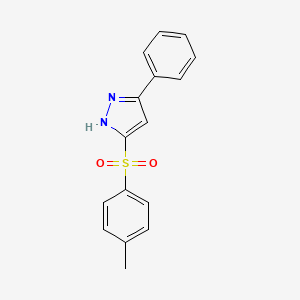
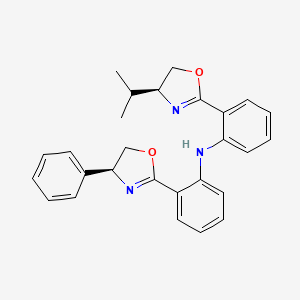
![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
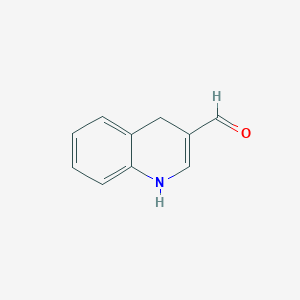
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
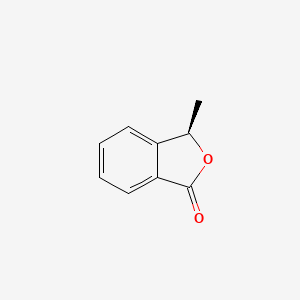
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrate](/img/structure/B12873695.png)
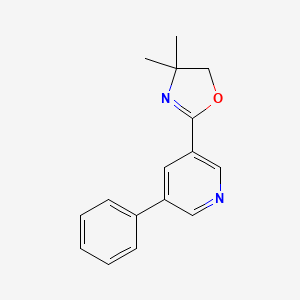

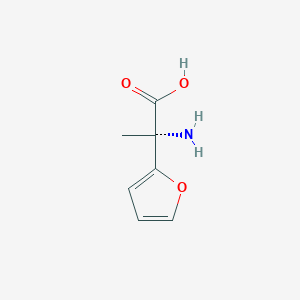
![2-(Bromomethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12873711.png)
